

4-Methylbenzylamine spectral data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectral Data of 4-Methylbenzylamine

Introduction

4-Methylbenzylamine is a primary amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agricultural products. [1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methylbenzylamine**, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following sections present the key spectral data for **4-Methylbenzylamine** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃



• Frequency: 90 MHz[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.19	d	2H	Ar-H (ortho to CH ₂ NH ₂)
7.10	d	2H	Ar-H (ortho to CH₃)
3.82	S	2H	-CH ₂ -
2.32	S	3H	-СН₃
1.43	S	2H	-NH2

¹³C NMR (Carbon-13 NMR) Spectral Data

• Solvent: CDCl₃[2]

Chemical Shift (δ) ppm	Assignment
140.7	Ar-C (quaternary, C-CH₃)
135.9	Ar-C (quaternary, C-CH ₂ NH ₂)
129.1	Ar-CH
127.3	Ar-CH
46.0	-CH ₂ -
21.0	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **4-Methylbenzylamine** is typically acquired as a liquid film.[2]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3364	Strong, Broad	N-H stretch (primary amine)
3280	Strong, Broad	N-H stretch (primary amine)
3020	Medium	C-H stretch (aromatic)
2920, 2850	Medium	C-H stretch (aliphatic)
1600, 1492	Strong	C=C stretch (aromatic ring)[3]
1451	Medium	N-H bend (scissoring)[3]
810	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
121	50	[M] ⁺ (Molecular Ion)
120	100	[M-H]+
106	80	[M-NH ₂] ⁺
91	40	[C ₇ H ₇]+ (Tropylium ion)
77	20	[C ₆ H ₅]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

• Sample Preparation: Approximately 5-10 mg of **4-Methylbenzylamine** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane



(TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[5]

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz or higher for protons.[2]
- Acquisition Parameters (¹H NMR): A standard pulse sequence is used to acquire the proton spectrum. The spectral width is set to encompass all proton signals (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is used to acquire
 the carbon spectrum. The spectral width is typically set from 0 to 200 ppm. A larger number
 of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural
 abundance of the ¹³C isotope.
- Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[4]

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-Methylbenzylamine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A
 background spectrum of the empty sample holder is first recorded and automatically
 subtracted from the sample spectrum.
- Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Mass Spectrometry (MS)

 Sample Preparation: A dilute solution of 4-Methylbenzylamine is prepared in a volatile solvent such as methanol or dichloromethane.

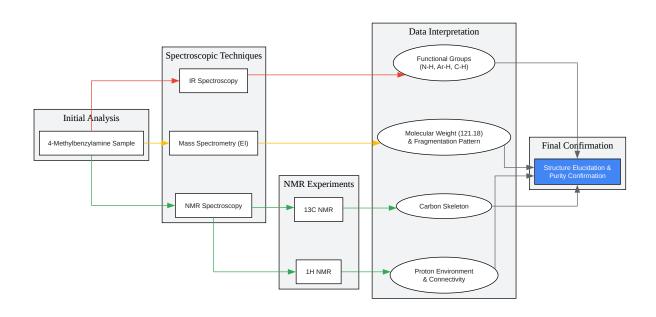


- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used. The spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction.
- Acquisition (GC-MS): The sample is injected into the GC, where it is vaporized and separated from the solvent. The eluted compound then enters the mass spectrometer.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4-Methylbenzylamine**.





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Caption: Workflow for the spectroscopic analysis of **4-Methylbenzylamine**.

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